![molecular formula C10H19NO3 B063422 Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- CAS No. 161977-65-7](/img/structure/B63422.png)
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is a chemical compound that has become increasingly popular in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic molecules and has shown potential in a wide range of applications.
Mecanismo De Acción
The mechanism of action of Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is not fully understood, but it is believed to act as a nucleophile in many reactions. It has also been shown to be an effective catalyst in certain reactions, further highlighting its potential in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
While Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as a therapeutic agent. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is its versatility in organic synthesis. It can be used to create a wide range of complex organic molecules and has shown potential in various applications. However, its limitations include its potential toxicity and the need for specialized equipment and training to handle it safely.
Direcciones Futuras
As Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- continues to be studied, there are many potential future directions for research. Some possible areas of interest include exploring its potential as a therapeutic agent, optimizing its use in organic synthesis, and further investigating its mechanism of action. Additionally, future research may focus on developing safer and more efficient methods for handling and synthesizing this compound.
In conclusion, Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is a unique and versatile compound that has shown potential in a wide range of scientific applications. While more research is needed to fully understand its properties and potential, it is clear that this compound has much to offer in the field of organic synthesis and beyond.
Métodos De Síntesis
The synthesis of Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- can be achieved through a variety of methods. One common method involves the reaction of butadiene monoxide with tert-butylamine in the presence of a catalyst. This results in the formation of the desired compound with a high yield.
Aplicaciones Científicas De Investigación
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of organic synthesis, where it has been used to create a variety of complex organic molecules.
Propiedades
Número CAS |
161977-65-7 |
|---|---|
Nombre del producto |
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- |
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(E,2S)-1-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5-6,8,12H,7H2,1-4H3,(H,11,13)/b6-5+/t8-/m0/s1 |
Clave InChI |
RLQGUKJOAZJLEF-GJIOHYHPSA-N |
SMILES isomérico |
C/C=C/[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CC=CC(CO)NC(=O)OC(C)(C)C |
SMILES canónico |
CC=CC(CO)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



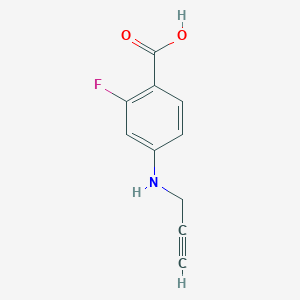
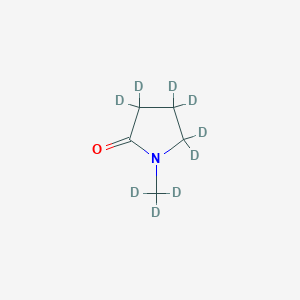
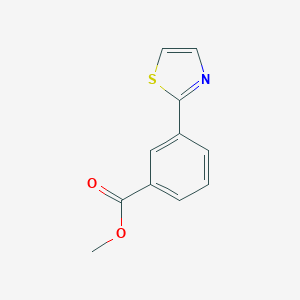
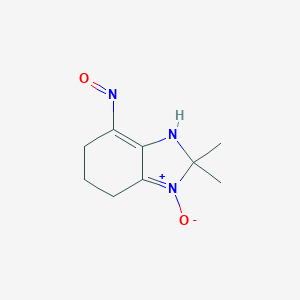
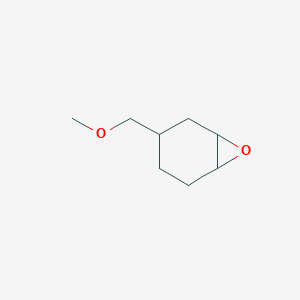
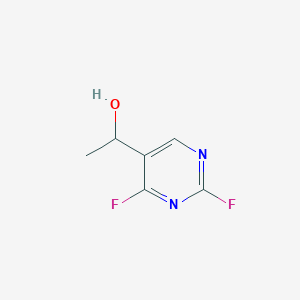
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
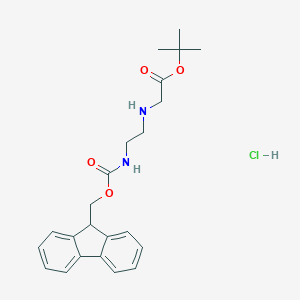

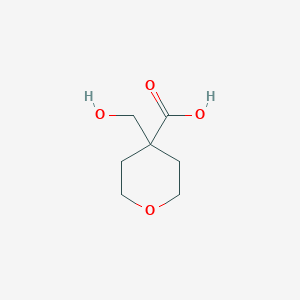
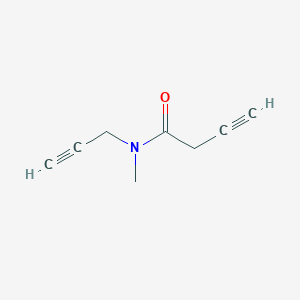
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)